

# Spectroscopic Profile of Methyl Lycernuate A: A Technical Guide

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## Compound of Interest

Compound Name: Methyl lycernuate A

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl Lycernuate A**, also known as Methyl 2-hydroxytetracosanoate or Methyl Cerebrionate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of NMR, MS, and IR spectroscopy and data from structurally similar long-chain fatty acid methyl esters. This guide is intended to support researchers in the identification, characterization, and quality control of **Methyl Lycernuate A**.

## Chemical Structure and Properties

- IUPAC Name: Methyl 2-hydroxytetracosanoate
- Synonyms: **Methyl Lycernuate A**, Methyl Cerebrionate
- CAS Number: 2433-95-6[1][2][3]
- Chemical Formula:  $C_{25}H_{50}O_3$ [1][2]
- Molecular Weight: 398.66 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl Lycernuate A**. These predictions are derived from the analysis of functional groups and comparison with spectral data of similar long-chain hydroxy fatty acid methyl esters.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Methyl Lycernuate A** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.20	dd	1H	H-2 (CH-OH)
~3.75	s	3H	-OCH <sub>3</sub> (Methyl Ester)
~2.50	br s	1H	-OH
~1.65	m	2H	H-3 (CH <sub>2</sub> )
~1.25	br s	40H	H-4 to H-23 (- (CH <sub>2</sub> ) <sub>20</sub> -)
~0.88	t	3H	H-24 (Terminal CH <sub>3</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Methyl Lycernuate A** (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~175.5	C-1 (C=O, Ester)
~70.5	C-2 (CH-OH)
~52.0	-OCH <sub>3</sub> (Methyl Ester)
~34.5	C-3
~31.9	Methylene chain
~29.7	-(CH <sub>2</sub> ) <sub>n</sub> - bulk signal
~29.4	Methylene chain
~29.3	Methylene chain
~25.0	Methylene chain
~22.7	C-23
~14.1	C-24 (Terminal CH <sub>3</sub> )

## Mass Spectrometry (MS)

Table 3: Predicted Key Fragmentation Peaks for **Methyl Lycernuate A** (Electron Ionization - EI)

m/z	Proposed Fragment
398	[M] <sup>+</sup> (Molecular Ion)
380	[M-H <sub>2</sub> O] <sup>+</sup>
367	[M-OCH <sub>3</sub> ] <sup>+</sup>
339	[M-COOCH <sub>3</sub> ] <sup>+</sup>
90	[HO-CH-COOCH <sub>3</sub> ] <sup>+</sup> (McLafferty + 1)
87	[CH <sub>3</sub> OOC-CH=OH] <sup>+</sup>
74	[CH <sub>3</sub> OOC-CH <sub>2</sub> ] <sup>+</sup> (McLafferty rearrangement of the methyl ester)

## Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for **Methyl Lycernuate A**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3400 (broad)	O-H	Alcohol Stretch
~2920, ~2850	C-H	Alkane Stretch
~1740	C=O	Ester Stretch
~1465	C-H	Alkane Bend
~1170	C-O	Ester Stretch
~1050	C-O	Alcohol Stretch

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for long-chain fatty acid methyl esters like **Methyl Lycernuate A**.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Methyl Lycernuate A** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A wider spectral width (e.g., 0-200 ppm) is required.
  - A longer acquisition time and a higher number of scans are necessary due to the low natural abundance of  $^{13}\text{C}$ .

## Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Methyl Lycernuate A** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- Gas Chromatography (GC):
  - Column: Use a non-polar capillary column (e.g., HP-5MS).
  - Injection: Inject 1  $\mu\text{L}$  of the sample solution into the GC inlet.
  - Temperature Program: Start with an initial oven temperature of  $\sim 150^\circ\text{C}$ , hold for 1-2 minutes, then ramp up to  $\sim 300^\circ\text{C}$  at a rate of  $5\text{-}10^\circ\text{C}/\text{min}$ , and hold for a final period.
- Mass Spectrometry (MS):
  - Ionization Mode: Use Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
  - Scan Range: Acquire data over a mass-to-charge ( $m/z$ ) range of 50-500 amu.

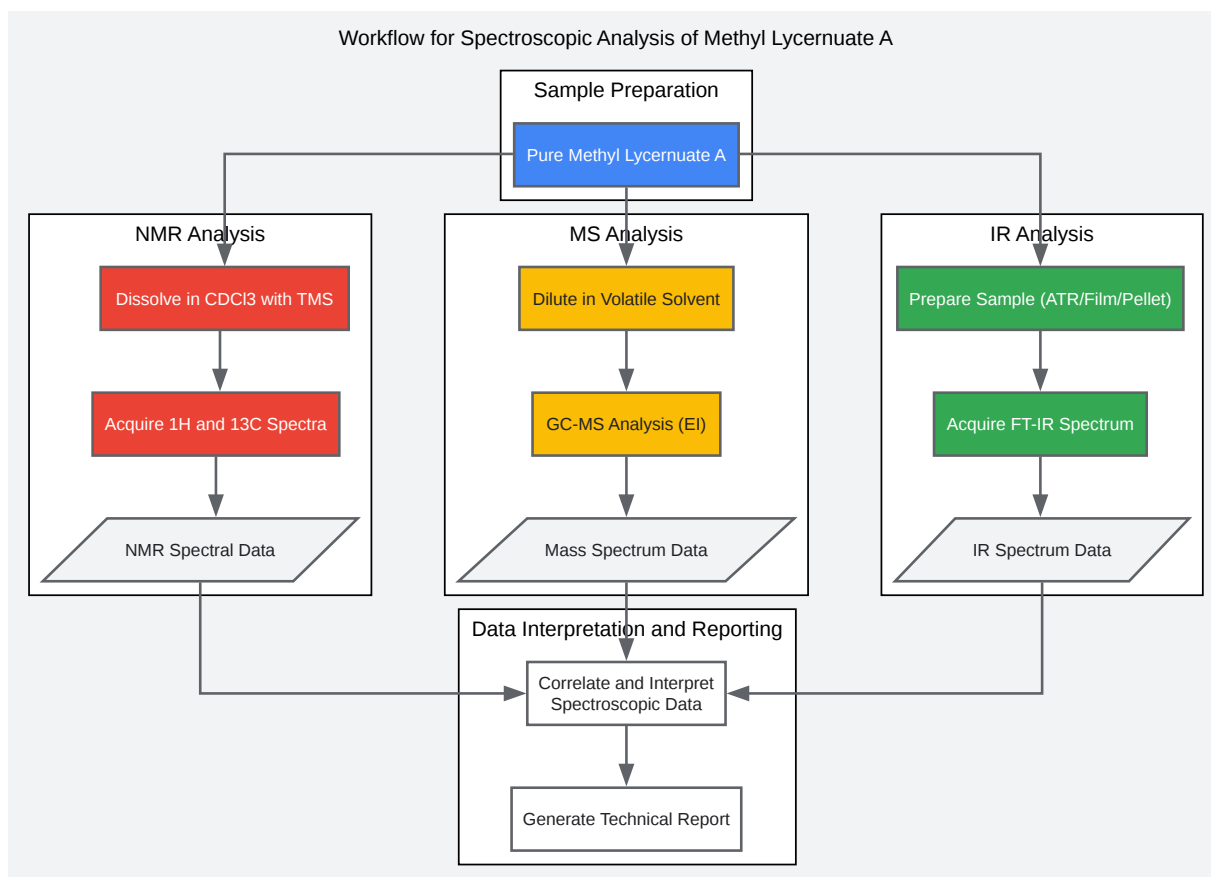
## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Liquid Film: If the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- ATR: Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample holder (or clean ATR crystal).
  - Collect the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **Methyl Lycernuate A**.



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Caption: Spectroscopic analysis workflow for **Methyl Lycernuate A**.

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## References

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